molecular formula C18H19N3O4 B13934044 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione

Cat. No.: B13934044
M. Wt: 341.4 g/mol
InChI Key: KOGMQASWKIDFRN-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both piperidine and isoindoline moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoindoline and piperidine rings. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced piperidine compounds .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in therapeutic research or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-piperidin-4-ylisoindole-1,3-dione

InChI

InChI=1S/C18H19N3O4/c22-15-4-3-14(16(23)20-15)21-17(24)12-2-1-11(9-13(12)18(21)25)10-5-7-19-8-6-10/h1-2,9-10,14,19H,3-8H2,(H,20,22,23)

InChI Key

KOGMQASWKIDFRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4CCNCC4

Origin of Product

United States

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